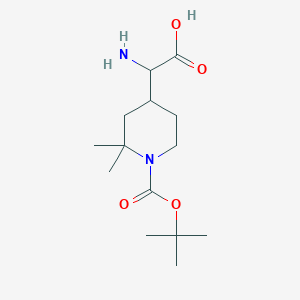
(1S,2R)-2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative Compounds containing cyclopropane rings are of significant interest in organic chemistry due to their unique structural and electronic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Dimethylamino Group: This step may involve nucleophilic substitution reactions where a dimethylamine is introduced to the aromatic ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols, aldehydes, or reduced aromatic compounds.
Substitution: Functionalized aromatic compounds with various substituents.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
Its biological activity can be explored for potential pharmaceutical applications, such as enzyme inhibitors or receptor modulators.
Medicine
Industry
Used in the synthesis of materials with specific properties, such as polymers or advanced materials.
作用机制
The mechanism of action of (1S,2R)-2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid would depend on its specific interactions with biological targets. Typically, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and binding properties.
相似化合物的比较
Similar Compounds
(1R,2S)-2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid: Without specific stereochemistry.
Cyclopropane-1-carboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring.
Uniqueness
The specific stereochemistry of (1S,2R)-2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid can impart unique biological activity and reactivity compared to its enantiomers and other derivatives. The presence of the dimethylamino group and the carboxylic acid functionality further distinguishes it from other cyclopropane derivatives.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
(1S,2R)-2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15)/t10-,11-/m0/s1 |
InChI 键 |
MQUZAKABMZMHAH-QWRGUYRKSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)[C@@H]2C[C@@H]2C(=O)O |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2CC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12945230.png)
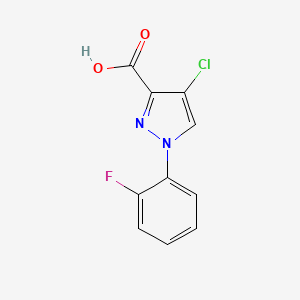
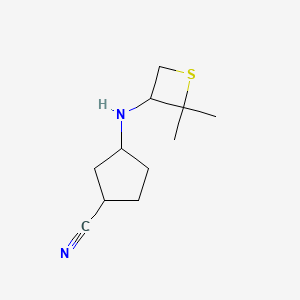
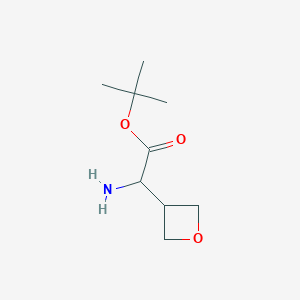
![1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-](/img/structure/B12945256.png)

![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B12945267.png)
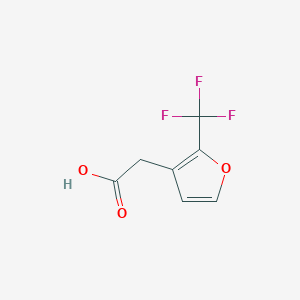
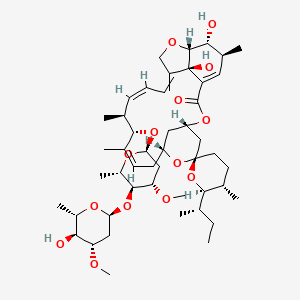
![3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline](/img/structure/B12945302.png)
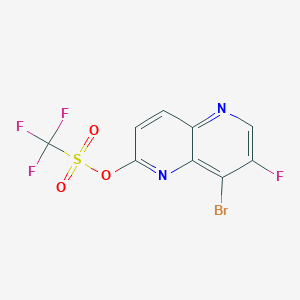
![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)
![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)
